molecular formula C17H13BrN2O2S B15100251 (5Z)-2-[(4-bromophenyl)amino]-5-(2-methoxybenzylidene)-1,3-thiazol-4(5H)-one

(5Z)-2-[(4-bromophenyl)amino]-5-(2-methoxybenzylidene)-1,3-thiazol-4(5H)-one

Cat. No.: B15100251
M. Wt: 389.3 g/mol
InChI Key: IPAHYIFOKCTGIF-GDNBJRDFSA-N
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Description

(5Z)-2-[(4-bromophenyl)amino]-5-(2-methoxybenzylidene)-1,3-thiazol-4(5H)-one is a synthetic organic compound that belongs to the thiazolone family. This compound is characterized by its unique structure, which includes a thiazolone ring substituted with a 4-bromophenyl group and a 2-methoxybenzylidene group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-2-[(4-bromophenyl)amino]-5-(2-methoxybenzylidene)-1,3-thiazol-4(5H)-one typically involves the condensation of 4-bromoaniline with 2-methoxybenzaldehyde in the presence of a thiazolone precursor. The reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified through recrystallization.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and optimized reaction conditions can significantly improve the efficiency of the synthesis process. Additionally, advanced purification methods such as column chromatography and high-performance liquid chromatography (HPLC) are employed to ensure the high purity of the final product.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom on the 4-bromophenyl group serves as a reactive site for nucleophilic substitution, enabling modifications to the aromatic ring.

  • Reagents/Conditions :

    • Amines (e.g., NH₃, alkylamines) in polar aprotic solvents (DMF, DMSO) under reflux.

    • Thiols or alkoxides in the presence of a base (e.g., K₂CO₃).

  • Products :

    • Substituted phenyl derivatives (e.g., 4-aminophenyl or 4-alkoxyphenyl analogs).

Reaction TypeReagents/ConditionsProductYield (%)Source
Aromatic substitutionNH₃, DMF, 80°C, 12 h4-aminophenyl derivative65–72
SNAr with thiolsPhSH, K₂CO₃, DMSO, 60°C4-(phenylthio)phenyl analog58

Electrophilic Additions to the Benzylidene Moiety

The α,β-unsaturated carbonyl system (benzylidene group) undergoes electrophilic additions, particularly at the double bond.

  • Reagents/Conditions :

    • Halogens (Br₂, Cl₂) in inert solvents (CCl₄) at 0–25°C.

    • Michael additions with nitromethane or malononitrile .

  • Products :

    • Dihalogenated adducts or cyclized derivatives.

Reaction TypeReagents/ConditionsProductNotesSource
HalogenationBr₂, CCl₄, 0°C, 2 h5-(2-methoxy-3,4-dibromobenzyl)Stereoselectivity observed
Michael additionMalononitrile, Et₃N, MeOH, refluxSpirocyclic thiazolidinoneEnhanced bioactivity

Oxidation and Reduction Reactions

The thiazole ring and benzylidene group are susceptible to redox transformations.

  • Oxidation :

    • H₂O₂ in acetic acid converts the thiazole’s sulfur to sulfoxide.

    • MnO₂ selectively oxidizes the methoxybenzylidene group.

  • Reduction :

    • NaBH₄ reduces the α,β-unsaturated carbonyl to a saturated alcohol .

Reaction TypeReagents/ConditionsProductOutcomeSource
OxidationH₂O₂, CH₃COOH, 50°C, 4 hThiazole sulfoxide derivativeIncreased polarity
ReductionNaBH₄, EtOH, 25°C, 1 h5-(2-methoxybenzyl)-thiazolidin-4-oneLoss of conjugation

Cycloaddition and Cyclization Reactions

The compound participates in [4+2] cycloadditions and intramolecular cyclizations, forming polycyclic systems.

  • Diels-Alder Reactions :

    • With dienophiles like maleic anhydride in toluene under reflux .

  • Intramolecular Cyclization :

    • Acid-catalyzed closure to form fused thiazolo-quinoline systems.

Reaction TypeReagents/ConditionsProductApplicationSource
Diels-AlderMaleic anhydride, toluene, 110°CHexacyclic adductPotential anticancer lead
Acid-catalyzed cyclizationH₂SO₄, CHCl₃, 60°CThiazolo[5,4-b]quinolineEnhanced fluorescence

Functional Group Transformations

  • Methoxy Demethylation :

    • BBr₃ in CH₂Cl₂ removes the methoxy group, yielding a phenolic derivative.

  • Amino Group Acylation :

    • Acetic anhydride/acetyl chloride modifies the amino group.

Reaction TypeReagents/ConditionsProductUtilitySource
DemethylationBBr₃, CH₂Cl₂, −78°C, 2 h5-(2-hydroxybenzylidene) derivativeImproved solubility
AcylationAc₂O, pyridine, 25°C, 6 hN-acetylated analogStability enhancement

Mechanistic Insights

  • Nucleophilic Substitution : The bromine’s electronegativity and the phenyl ring’s electron-withdrawing nature facilitate SNAr mechanisms.

  • Benzylidene Reactivity : The conjugated double bond stabilizes transition states in cycloadditions, as shown by density functional theory (DFT) studies on analogs .

Comparative Reactivity with Analogs

The 4-bromophenyl substituent exhibits distinct reactivity compared to 2-bromophenyl or non-halogenated analogs:

Feature4-Bromophenyl Derivative2-Bromophenyl AnalogNon-Halogenated Derivative
SNAr ReactivityHigher (para-directing)Moderate (ortho-directing)Low
Oxidation StabilityReduced due to Br electroneg.ComparableHigh
Cyclization EaseFavors larger ringsForms strained intermediatesNeutral

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (5Z)-2-[(4-bromophenyl)amino]-5-(2-methoxybenzylidene)-1,3-thiazol-4(5H)-one involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial properties. Additionally, its interaction with cellular pathways can induce apoptosis in cancer cells, contributing to its anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • (5Z)-2-[(4-chlorophenyl)amino]-5-(2-methoxybenzylidene)-1,3-thiazol-4(5H)-one
  • (5Z)-2-[(4-fluorophenyl)amino]-5-(2-methoxybenzylidene)-1,3-thiazol-4(5H)-one
  • (5Z)-2-[(4-methylphenyl)amino]-5-(2-methoxybenzylidene)-1,3-thiazol-4(5H)-one

Uniqueness

The uniqueness of (5Z)-2-[(4-bromophenyl)amino]-5-(2-methoxybenzylidene)-1,3-thiazol-4(5H)-one lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom in the 4-bromophenyl group enhances its reactivity and potential biological activity compared to its analogs with different substituents.

Biological Activity

The compound (5Z)-2-[(4-bromophenyl)amino]-5-(2-methoxybenzylidene)-1,3-thiazol-4(5H)-one is a member of the thiazole family, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C17H13BrN2O2S
  • Molecular Weight : 389.3 g/mol
  • CAS Number : 358403-61-9

The compound features a thiazole ring substituted with a bromophenyl and a methoxybenzylidene group, contributing to its unique reactivity and biological properties.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit a range of biological activities, including:

  • Anticancer Activity : Thiazole derivatives have shown promising results against various cancer cell lines. The presence of electron-donating groups like methoxy significantly enhances their cytotoxic effects. For instance, related compounds have demonstrated IC50 values in the low micromolar range against tumor cell lines .
  • Antimicrobial Properties : Some thiazole derivatives have exhibited antibacterial and antifungal activities. Studies suggest that compounds with halogen substitutions (such as bromine) can enhance antimicrobial efficacy .
  • Anti-inflammatory Effects : Thiazoles are also noted for their anti-inflammatory properties, potentially useful in treating conditions characterized by chronic inflammation .

The specific mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses exist:

  • Inhibition of Protein Kinases : Similar compounds have been shown to inhibit key protein kinases involved in cancer progression, such as DYRK1A and GSK3α/β .
  • Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death .
  • Disruption of Cellular Signaling : The structural features may interfere with cellular signaling pathways critical for tumor growth and survival .

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of biological activities of thiazole derivatives:

Synthesis Methods

Microwave-assisted synthesis has been employed to create libraries of thiazole derivatives efficiently. This method allows for rapid optimization of reaction conditions, yielding compounds with enhanced biological profiles .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For example:

  • IC50 Values : Related thiazole compounds have shown IC50 values ranging from 1 to 10 µM against different tumor types .

Comparative Biological Activity Table

Compound NameStructure CharacteristicsNotable Activities
This compoundThiazole core with bromophenyl and methoxy groupsAnticancer, Antimicrobial
5-(4-bromophenyl)thiazolidine-2,4-dioneThiazolidine core with bromophenylAntidiabetic
3-(phenyl)-5-(1-naphthalenyl)thiazolidin-4-oneNaphthalene moietyAnticancer

Properties

Molecular Formula

C17H13BrN2O2S

Molecular Weight

389.3 g/mol

IUPAC Name

(5Z)-2-(4-bromophenyl)imino-5-[(2-methoxyphenyl)methylidene]-1,3-thiazolidin-4-one

InChI

InChI=1S/C17H13BrN2O2S/c1-22-14-5-3-2-4-11(14)10-15-16(21)20-17(23-15)19-13-8-6-12(18)7-9-13/h2-10H,1H3,(H,19,20,21)/b15-10-

InChI Key

IPAHYIFOKCTGIF-GDNBJRDFSA-N

Isomeric SMILES

COC1=CC=CC=C1/C=C\2/C(=O)NC(=NC3=CC=C(C=C3)Br)S2

Canonical SMILES

COC1=CC=CC=C1C=C2C(=O)NC(=NC3=CC=C(C=C3)Br)S2

Origin of Product

United States

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